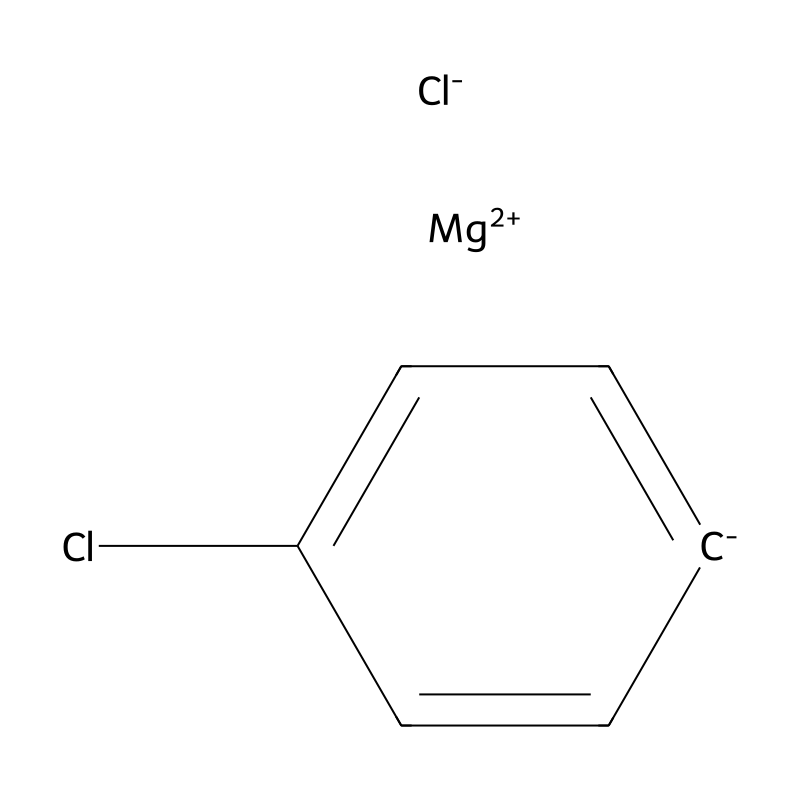Chloro(p-chlorophenyl)magnesium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Environmental Science and Pollution Research
Field: Environmental Science
Application: Chlorobenzenes, a class of monocyclic aromatic compounds, are formed by substituting hydrogen atoms on the benzene ring with chlorine atoms.
Method: The environmental behavior and remediation techniques of chlorobenzenes pollution in soil and groundwater (CBsPSG) have been studied.
Grignard Reagents
Field: Organic Chemistry
Application: 3-Chlorophenylmagnesium bromide is a Grignard reagent that can be used to synthesize 2,3-Di (o-chlorophenyl)buta-1,3-dienes.
Method: The synthesis involves reacting with 1,4-dimethoxy 2-butyne in the presence of a copper (I) salt.
Results: The reaction results in the formation of 2,3-Di (o-chlorophenyl)buta-1,3-dienes.
Synthesis of Ketamine
Field: Pharmaceutical Chemistry
Application: Chloro(p-chlorophenyl)magnesium is used in the synthesis of ketamine, a medication primarily used for starting and maintaining anesthesia.
Method: The synthesis involves a five-step protocol. Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide. This is followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give a corresponding hydroxy ketone intermediate.
Results: The procedure eliminates the need to use toxic bromine, which is used in most of the reported procedures for the synthesis of ketamine.
Regulatory and Safety Applications
Field: Regulatory Science
Application: Chloro(p-chlorophenyl)magnesium is subject to various regulations due to its potential health and environmental hazards.
Synthesis of 4,4’-Dichlorobenzhydrol
Chloro(p-chlorophenyl)magnesium is a specific type of Grignard reagent, which belongs to a class of organomagnesium compounds characterized by the general formula R-Mg-X, where R is an organic group and X is a halogen atom. In this case, R is the p-chlorophenyl group (C₆H₄Cl), and X is chlorine (Cl). This compound has the molecular formula C₆H₄Cl₂Mg and a molecular weight of approximately 171.31 g/mol . Grignard reagents are renowned for their nucleophilic properties, making them invaluable in organic synthesis for forming carbon-carbon bonds.
The mechanism of action of ClPhMgBr revolves around its reactivity as a nucleophile. The negative charge density on the carbon bonded to Mg allows it to attack the electrophilic carbon atom of carbonyl compounds (Eq. 2). This leads to carbon-carbon bond formation and the introduction of the chlorophenyl group.
ClPhMgBr is a highly reactive compound and poses several safety concerns:
- Flammability: Reacts violently with water, releasing flammable hydrogen gas. Flammable organic solvents used in its handling also pose a fire hazard.
- Toxicity: Can be harmful if inhaled or absorbed through the skin. Contact with eyes can cause severe irritation.
- Reactivity: Reacts violently with water, protic solvents, and oxidizing agents.
- Nucleophilic Addition: It can react with carbonyl compounds (such as aldehydes and ketones) to produce alcohols. This reaction involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic carbon of the carbonyl group.
- Formation of Organometallic Compounds: It can react with electrophiles, leading to the formation of new organometallic compounds. For example, it can react with alkyl halides to yield higher-order organomagnesium compounds .
- Coupling Reactions: Chloro(p-chlorophenyl)magnesium can also participate in coupling reactions, forming biaryl compounds when reacted with aryl halides .
Chloro(p-chlorophenyl)magnesium is synthesized through the direct reaction of p-chlorobenzyl chloride with magnesium metal in an aprotic solvent such as tetrahydrofuran or diethyl ether. The synthesis typically follows these steps:
- Preparation: A suspension of magnesium turnings is created in a dry ether solvent.
- Addition: p-Chlorobenzyl chloride is added dropwise to this suspension under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: The reaction is initiated by gentle heating, which often leads to an exothermic reaction once initiated.
- Control: Temperature control is crucial to avoid side reactions during synthesis .
Chloro(p-chlorophenyl)magnesium has several applications primarily in organic synthesis:
- Reagent in Organic Chemistry: It serves as a key reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
- Catalyst: The compound may be utilized as a catalyst in various
Interaction studies involving chloro(p-chlorophenyl)magnesium typically focus on its reactivity with different electrophiles and nucleophiles. Understanding these interactions helps optimize its use in synthetic applications, particularly regarding selectivity and yield in reactions with carbonyl compounds and other electrophiles.
Chloro(p-chlorophenyl)magnesium shares similarities with other Grignard reagents but exhibits unique properties due to its specific substituents. Here are some comparable compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Phenylmagnesium chloride | C₆H₅ClMg | Basic Grignard reagent; widely used in synthesis |
| Chloro(methyl)magnesium | C₃H₇ClMg | Less sterically hindered; reacts with aldehydes |
| Bromo(p-chlorophenyl)magnesium | C₆H₄BrMg | Similar structure; bromine instead of chlorine |
| Iodo(p-chlorophenyl)magnesium | C₆H₄IMg | More reactive due to iodine; used for specific applications |
Chloro(p-chlorophenyl)magnesium stands out due to its unique p-chlorophenyl substituent, which can influence its reactivity patterns and applications compared to other halogenated Grignard reagents. This specific structure allows for targeted synthetic pathways that might not be achievable with other similar compounds.








